molecular formula C8H18BrO3P B13119022 8-Bromooctylphosphonicacid

8-Bromooctylphosphonicacid

Cat. No.: B13119022
M. Wt: 273.10 g/mol
InChI Key: KJAAZMIWJZPKAG-UHFFFAOYSA-N
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Description

8-Bromooctylphosphonicacid is an organophosphorus compound characterized by the presence of a bromine atom attached to an octyl chain, which is further bonded to a phosphonic acid group

Preparation Methods

The synthesis of 8-Bromooctylphosphonicacid typically involves the reaction of octylphosphonic acid with bromine or a brominating agent. One common method is the bromination of octylphosphonic acid using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

8-Bromooctylphosphonicacid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Oxidation Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding octylphosphonic acid.

Scientific Research Applications

8-Bromooctylphosphonicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its structural similarity to bisphosphonates.

    Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of 8-Bromooctylphosphonicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with proteins and enzymes involved in phosphorylation processes. This can lead to the inhibition of bone resorption in the case of bisphosphonate-like activity .

Comparison with Similar Compounds

8-Bromooctylphosphonicacid can be compared with other similar compounds such as:

    Octylphosphonic Acid: Lacks the bromine atom and has different reactivity and applications.

    8-Bromooctanoic Acid: Contains a carboxylic acid group instead of a phosphonic acid group, leading to different chemical properties and uses.

Properties

IUPAC Name

8-bromooctylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO3P/c9-7-5-3-1-2-4-6-8-13(10,11)12/h1-8H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAZMIWJZPKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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